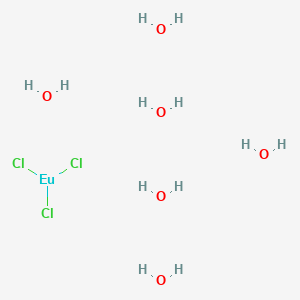
5-Fluoro-6-hydroxyhydrouracil monohydrate; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
5-Fluoro-6-OHHU has a wide range of applications in scientific research. It is used to study the biochemical and physiological effects of various drugs and compounds, as well as the mechanisms of action of these compounds. It is also used to study the effects of oxidative stress on cells and tissues, as well as the effects of various environmental toxins on the human body. Additionally, 5-Fluoro-6-OHHU is used in the development of new drugs and pharmaceuticals, as well as in the development of new diagnostic tests.
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-6-hydroxyhydrouracil monohydrate is thymidylate synthase (TS) . TS is an essential enzyme for DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .
Mode of Action
The compound interferes with DNA synthesis by binding to its target, TS . The main mechanism of action is thought to be the formation of a covalently bound ternary complex involving the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate .
Biochemical Pathways
The inhibition of TS leads to the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, resulting in lethal DNA damage . Additionally, TS inhibition results in the accumulation of dUMP, which might lead to increased levels of deoxyuridine triphosphate (dUTP) .
Pharmacokinetics
It is known that the compound is metabolized to ribonucleotides and deoxyribonucleotides, which can be incorporated into rna and dna .
Result of Action
The result of the compound’s action is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This makes 5-Fluoro-6-hydroxyhydrouracil monohydrate a potent antitumor agent .
Advantages and Limitations for Lab Experiments
5-Fluoro-6-OHHU is an ideal choice for use in laboratory experiments due to its high purity level of 97%, as well as its availability in a variety of forms. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to the use of 5-Fluoro-6-OHHU in laboratory experiments. For example, it is not suitable for use in experiments involving the synthesis of proteins or carbohydrates, as it has been shown to inhibit the activity of certain enzymes involved in these processes. Additionally, it is not suitable for use in experiments involving the metabolism of certain drugs, as it has been shown to reduce the activity of certain enzymes involved in these processes.
Future Directions
There are a number of potential future directions for the use of 5-Fluoro-6-OHHU in scientific research. These include the development of new drugs and pharmaceuticals, the development of new diagnostic tests, and the study of the effects of environmental toxins on the human body. Additionally, 5-Fluoro-6-OHHU could be used to study the biochemical and physiological effects of various drugs and compounds, as well as the mechanisms of action of these compounds. Finally, 5-Fluoro-6-OHHU could be used to study the effects of oxidative stress on cells and tissues, as well as the effects of various environmental toxins on the human body.
Synthesis Methods
5-Fluoro-6-OHHU can be synthesized through a variety of methods, including the use of a palladium-catalyzed reaction. This method involves the reaction of 6-hydroxy-5-fluorouracil with dihydropyridine and palladium acetate in acetic acid to form the desired product. This reaction is very efficient and yields a high purity of 5-Fluoro-6-OHHU. Other methods of synthesis include the use of a copper-catalyzed reaction, which involves the reaction of 6-hydroxy-5-fluorouracil with dihydropyridine and copper(I) acetate in acetic acid to form the desired product.
Safety and Hazards
properties
IUPAC Name |
5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O3.H2O/c5-1-2(8)6-4(10)7-3(1)9;/h1-2,8H,(H2,6,7,9,10);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKNCYMZKWUVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(NC(=O)NC1=O)O)F.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)


![tert-Butyl 4-[4-(chloromethyl)thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)



